17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE
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Overview
Description
17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE is a pentacyclic triterpenoid compound. It belongs to the hopane family, which are naturally occurring compounds found in various biological and geological samples. These compounds are known for their stability and resistance to biodegradation, making them useful as biomarkers in environmental and geological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE typically involves the cyclization of squalene, a triterpene, through a series of enzymatic or chemical reactions. The process includes multiple steps of cyclization, hydrogenation, and isomerization to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. it can be produced in small quantities for research purposes using advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or carbonylated derivatives, while reduction can yield fully saturated hydrocarbons .
Scientific Research Applications
17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE has several scientific research applications:
Environmental Studies: Used as a biomarker to study the biodegradation of crude oil and other hydrocarbons in the environment.
Geological Studies: Helps in understanding the formation and maturation of petroleum deposits.
Biological Studies: Investigated for its role in the cell membranes of certain bacteria and its potential impact on membrane fluidity and permeability.
Mechanism of Action
The mechanism of action of 17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE involves its interaction with cell membranes. It is believed to influence membrane fluidity and permeability due to its rigid pentacyclic structure. This interaction can affect various cellular processes, including nutrient transport and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 17alpha(H),21beta(H)-Hopane
- 17alpha(H),21beta(H)-30-norhopane
- 17alpha(H),21beta(H)-bishomohopanol .
Uniqueness
17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of additional methyl groups compared to other hopanes. This structural uniqueness contributes to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C34H60 |
---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
3-heptan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3 |
InChI Key |
BFOUVXJORMEENT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
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